molecular formula C12H12N4 B3164288 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 890590-04-2

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3164288
CAS No.: 890590-04-2
M. Wt: 212.25 g/mol
InChI Key: BVUVHYIUSUFXGH-UHFFFAOYSA-N
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Description

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a dimethylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl cyanoacetate under basic conditions to form the corresponding hydrazone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-3-4-11(5-9(8)2)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUVHYIUSUFXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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